![molecular formula C10H18O4 B13402141 Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate typically involves the esterification of (2S)-2-methyl-3-hydroxypropanoic acid with tetrahydro-2H-pyran-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents, such as supercritical carbon dioxide, may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation: The major product is (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoic acid.
Reduction: The major product is (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanol.
Substitution: The major products are amides or other esters, depending on the nucleophile used.
科学研究应用
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may serve as a precursor for the synthesis of pharmaceutical agents.
Biological Studies: It can be used to study enzyme-catalyzed reactions involving esters.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to form the corresponding alcohol and carboxylic acid. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing the compound’s biological activity.
相似化合物的比较
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-methyl-3-hydroxypropanoate: Lacks the tetrahydropyran ring, making it less sterically hindered.
Ethyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)butanoate: Contains an additional carbon in the ester side chain, affecting its reactivity and properties.
属性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl (2R)-2-methyl-3-(oxan-2-yloxy)propanoate |
InChI |
InChI=1S/C10H18O4/c1-8(10(11)12-2)7-14-9-5-3-4-6-13-9/h8-9H,3-7H2,1-2H3/t8-,9?/m1/s1 |
InChI 键 |
LDQFGTRJWJHKMF-VEDVMXKPSA-N |
手性 SMILES |
C[C@H](COC1CCCCO1)C(=O)OC |
规范 SMILES |
CC(COC1CCCCO1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13402059.png)
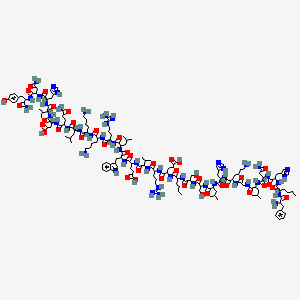
![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)
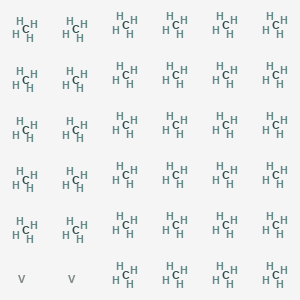
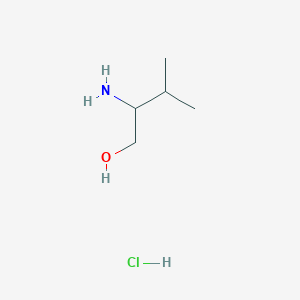
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)
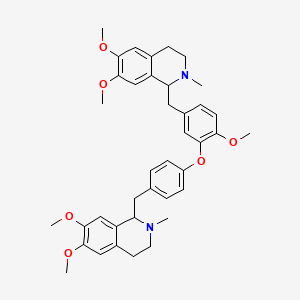
![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)
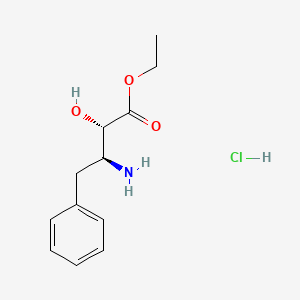
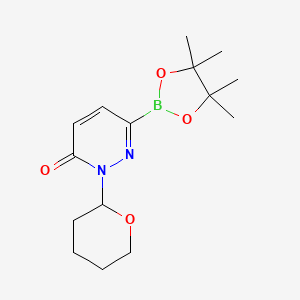
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)
